4-[4-(1H-imidazol-2-yl)phenoxy]aniline is a compound categorized within the class of organic compounds known as phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon or nitrogen bond, forming a polycyclic aromatic structure. The compound's molecular formula is with a molecular weight of 251.28 g/mol . It is recognized for its potential biological activities and applications in medicinal chemistry.
The compound is classified as an organoheterocyclic compound, specifically falling under the subclass of imidazoles. It is part of the broader category of azoles and is structurally related to various other heterocyclic compounds. The chemical identifiers for this compound include its CAS number 1228885-79-7 and its InChI key, which is CYKCUAPYWQDIKR-UHFFFAOYSA-N .
The synthesis of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline can be approached through several methods, typically involving the formation of the imidazole ring followed by its attachment to an aniline moiety. A common synthetic route includes:
For instance, one method involves heating an aniline derivative with an appropriate halogenated imidazole precursor in a solvent such as dimethylformamide under reflux conditions .
The molecular structure of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline features a phenoxy group attached to an aniline moiety, with an imidazole substituent at the para position. The structure can be represented as follows:
ey structural data includes:
4-[4-(1H-imidazol-2-yl)phenoxy]aniline can undergo various chemical reactions, including:
These reactions enable the modification of the compound for various applications in medicinal chemistry.
The mechanism of action for 4-[4-(1H-imidazol-2-yl)phenoxy]aniline primarily involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Such interactions may disrupt normal enzymatic functions, leading to antimicrobial or anticancer effects .
Experimental studies have shown that compounds containing imidazole rings often exhibit significant biological activity, making them valuable in drug design.
The physical properties of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline include:
This hybrid compound integrates three pharmacophoric elements: an aniline moiety providing hydrogen bonding and oxidative transformation capabilities, a phenoxy linker conferring conformational flexibility, and an imidazole ring serving as a coordination site and hydrogen bond acceptor/donor. Its structural architecture enables precise modulation of electronic properties, steric parameters, and supramolecular interactions—attributes critical for advanced molecular design. The compound exemplifies modern fragment-based drug discovery principles, where synergistic integration of heterocyclic and aryl components generates novel functionality exceeding that of individual fragments [1] [6].
Imidazole-aniline hybrids represent a strategically important class of nitrogen-containing heterocycles with demonstrated versatility across chemical disciplines. The imidazole ring contributes to this hybrid's significance through several intrinsic properties:
The aniline component provides complementary functionality:
Table 1: Representative Bioactive Compounds Incorporating Imidazole-Aniline Motifs
Compound | Structure | Biological Activity | Reference |
---|---|---|---|
SB431542 | 4-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)imidazole | TGF-β receptor kinase inhibitor (IC₅₀ = 0.35 μM) | [8] |
4-(1H-Imidazol-1-yl)aniline | Aniline N-linked to imidazole | Synthetic intermediate for kinase inhibitors | [5] |
Imidazole-chalcone hybrid | (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(p-tolyl)prop-2-en-1-one | Antifungal vs. Aspergillus fumigatus | [9] |
The strategic incorporation of phenoxy linkers between heterocycles and anilines emerged from systematic efforts to overcome limitations of direct aryl-aryl linkages:
Synthetic methodologies evolved through three generations:
Table 2: Evolution of Synthetic Strategies for Phenoxy-Linked Imidazole Derivatives
Synthetic Method | Key Advantages | Limitations | Representative Yield |
---|---|---|---|
Claisen-Schmidt Condensation | Single-step, no transition metals | Limited to chalcone formation | 75% [9] |
Suzuki Cross-Coupling | Regiocontrol, functional group tolerance | Requires boronic acid synthesis, Pd removal | >85% [2] |
Copper-Catalyzed C-O Coupling | Atom economy, scalable | Elevated temperatures required | 78% [7] |
This compound's molecular architecture enables precision engineering for specialized applications:
Kinase Inhibitor Scaffolds: The imidazole-aniline pharmacophore mimics ATP's purine binding mode. Docking studies of analogous compounds with IDO (indoleamine 2,3-dioxygenase) revealed critical interactions: imidazole coordination to heme iron, hydrogen bonding between aniline NH and Ser167, and π-stacking of phenyl rings with Phe163/Phe226. Introducing electron-withdrawing groups at the aniline para-position increased inhibitory potency 10-fold (IC₅₀ = 4.8 μM vs. 48 μM for unsubstituted parent) by enhancing imidazole basicity and iron affinity [2] [8].
Antifungal Agent Development: Structural analogs like imidazole-chalcone hybrids exhibit potent activity against Aspergillus fumigatus (IC₅₀ = 3.2 μM). The phenoxy linkage in 4-[4-(1H-imidazol-2-yl)phenoxy]aniline may enhance membrane penetration via lipophilicity modulation (predicted logP = 2.8), addressing limitations of hydrophilic azoles [9].
Electronic Materials: Quantum chemical calculations (DFT/B3LYP/6-311++G(d,p)) on analogous structures show:
Table 3: Research Applications and Design Strategies for 4-[4-(1H-Imidazol-2-yl)phenoxy]aniline
Research Area | Design Strategy | Functional Outcome | Validation Method |
---|---|---|---|
Kinase Inhibition | Aniline sulfonylation | Enhanced hydrophobic pocket occupancy | Docking score improvement |
Antifungal Agents | Imidazole N-alkylation | Increased lipophilicity (ΔlogP +1.2) | Computational logP prediction |
OLED Emitters | Introduction of electron-withdrawing groups | Blue-shifted emission (λₑₘ = 450 → 420 nm) | TD-DFT calculations |
Covalent Organic Frameworks | Phenoxy linker incorporation | Enhanced porosity (SA = 780 m²/g) | BET surface area analysis |
The compound's synthetic tractability enables rapid diversification:
These strategies position 4-[4-(1H-imidazol-2-yl)phenoxy]aniline as a privileged scaffold for developing targeted bioactive compounds and advanced functional materials through rational molecular design.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: